B1579847 DL-VALINE (2-13C)

DL-VALINE (2-13C)

Cat. No.: B1579847
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Valine (2-¹³C) is an isotopically labeled form of the branched-chain amino acid valine, where the carbon atom at the second position is replaced with the stable isotope ¹³C. This modification enables precise tracking of metabolic pathways, structural analysis via nuclear magnetic resonance (NMR), and studies on protein interactions . The "DL" designation indicates a racemic mixture of D- and L-enantiomers, making it distinct from enantiomerically pure forms like L-valine. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of approximately 118.16 g/mol when accounting for the ¹³C substitution .

Properties

Origin of Product

United States

Scientific Research Applications

Metabolic Research

1.1 Metabolic Pathway Tracing
DL-Valine (2-13C) is widely used in metabolic studies to trace the pathways of branched-chain amino acids (BCAAs) within biological systems. The stable isotope labeling enables researchers to monitor the metabolism and utilization of valine in various tissues. For instance, studies have shown that the incorporation of 13C-labeled valine can help elucidate the metabolic alterations in conditions like diabetes and cancer .

1.2 NMR Spectroscopy
The unique isotopic labeling of DL-Valine (2-13C) enhances its utility in NMR spectroscopy, allowing for detailed analysis of protein structures and dynamics. Research has demonstrated that 13C-labeled amino acids can serve as effective probes for studying local secondary structures in proteins, such as α-helices in membrane peptides . The ability to observe distinct signals associated with the labeled carbon atom facilitates a deeper understanding of protein interactions and conformational changes.

Nutritional Studies

2.1 Impact on Blood Glucose Levels
Research indicates that valine, along with other BCAAs, can influence plasma glucose levels and hormonal responses post-ingestion. For example, studies have shown that while isoleucine and leucine can lower blood glucose levels through mechanisms such as slowing gastric emptying, valine does not exhibit the same effect; instead, it may stimulate glucagon release . This highlights the importance of understanding how different BCAAs interact with metabolic processes.

2.2 Amino Acid Supplementation
DL-Valine (2-13C) is also utilized in dietary supplementation studies aimed at enhancing muscle recovery and reducing muscle breakdown during exercise. Its role as an essential amino acid makes it critical for protein synthesis and tissue repair, which are vital during physical exertion.

Cancer Research

3.1 Tumor Metabolism Studies
The application of DL-Valine (2-13C) extends into cancer research, where it is employed to investigate metabolic changes associated with tumor growth. Elevated levels of BCAAs, including valine, have been observed in patients with pancreatic cancer, suggesting a link between altered amino acid metabolism and cancer progression . By using isotopically labeled diets, researchers can differentiate between dietary intake and endogenous production of these metabolites.

3.2 Whole-Body Metabolism Analysis
In animal models, DL-Valine (2-13C) has been incorporated into feeding regimens to study whole-body metabolism concerning cancerous conditions. This approach allows scientists to assess how tumors affect systemic amino acid levels and how these changes might influence tumor biology .

Comparative Analysis with Other BCAAs

To better understand the unique properties and applications of DL-Valine (2-13C), a comparative analysis with other BCAAs such as leucine and isoleucine is beneficial:

CompoundStructureUnique Features
DL-ValineIsopropyl side chainEssential amino acid; involved in protein synthesis
LeucineIsobutyl side chainPromotes muscle protein synthesis; higher anabolic effects than valine
IsoleucineSec-butyl side chainImportant for immune function; plays a role in hemoglobin formation

DL-Valine's specific labeling with carbon-13 provides distinct advantages for metabolic tracing studies compared to its non-labeled counterparts.

Comparison with Similar Compounds

Isotopic Variants of Valine

DL-Valine (2-¹³C) belongs to a family of isotopically labeled valine derivatives, each distinguished by the position and type of isotopic substitution:

Compound Isotopic Label Molecular Formula Molecular Weight (g/mol) Key Applications
DL-Valine (2-¹³C) ¹³C at position 2 C₅H₁₁NO₂ ~118.16 Metabolic tracing, NMR studies
DL-Valine-1-¹³C ¹³C at position 1 C₅H₁₁NO₂ 118.16 Tracer studies focusing on carboxyl group metabolism
DL-Valine (D8, 98%) Deuterium at 8 H sites (CD₃)₂CDCD(NH₂)COOH 125.23 NMR spectroscopy, kinetic isotope effect studies
L-Valine (2-¹³C, 99%) ¹³C at position 2 C₅H₁₁NO₂ ~118.16 Enantiomer-specific metabolic research
DL-Valine (2-¹³C, 15N) ¹³C at position 2 + ¹⁵N C₅H₁¹¹⁵NO₂ ~119.15 Dual-isotope labeling for protein turnover studies

Key Differences :

  • Positional Specificity : The ¹³C label in DL-Valine (2-¹³C) targets the β-carbon of valine, making it ideal for studying side-chain interactions in proteins or lipid metabolism. In contrast, DL-Valine-1-¹³C labels the α-carbon, which is critical for tracking decarboxylation reactions .
  • Deuterated Forms : DL-Valine (D8) replaces hydrogens with deuterium, enabling structural elucidation via NMR without isotopic interference at carbon sites .
  • Enantiomeric Purity: L-Valine (2-¹³C) is used in biological systems where chirality matters, such as mammalian metabolism, whereas the DL form is suited for non-enantioselective studies .

Comparison with Non-Valine Isotopologues

L-Alanine-¹³C₃
  • Structure : L-Alanine-¹³C₃ has three ¹³C labels (positions 1, 2, and 3), unlike DL-Valine (2-¹³C), which has a single label.
  • Applications: Used for comprehensive carbon flux analysis in glycolysis, whereas DL-Valine (2-¹³C) is tailored for branched-chain amino acid metabolism .
EGTA and Other Amino Acids
  • EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), listed in , is a chelating agent unrelated to valine but highlights the diversity of isotopic labeling in biochemical research.

Functional and Analytical Advantages

  • DL-Valine (2-¹³C) :
    • Enhances detection sensitivity in mass spectrometry due to the ¹³C label’s mass shift.
    • Minimal steric disruption compared to deuterated forms, preserving native protein interactions .
  • Limitations: Higher cost compared to unlabeled valine. Not suitable for studies requiring multiple isotopic labels (e.g., ¹³C and ¹⁵N simultaneously) unless custom-synthesized .

Preparation Methods

Synthetic Route Overview

The synthesis involves four main steps:

Step Description Key Reagents Conditions Yield/Notes
1. Cyaniding Conversion of isobutyric aldehyde to 2-amino-3-methylbutyronitrile Isobutyric aldehyde, sodium cyanide, ammonium chloride 35–40 °C, 3–8 hours Extraction and precipitation in ammoniacal liquor
2. Amidation Hydrolysis of nitrile to 2-amino-3-methylbutyryl amine (free alkali) 2-amino-3-methylbutyronitrile, NaOH, ethanol, water, acetone or 2-butanone 0 to 50 °C, 0.5–24 hours (optimal 5–10 h at -10 to 10 °C) Yields ~63–75% depending on solvent and conditions
3. Resolution Separation of D- and L- isomers by formation of diastereomeric salt with L-DBTA (L-di-t-butyl tartrate) Free alkali amine, acetone-water mixture, L-DBTA Reflux 1 h, then stir 2 h at 20–40 °C D-2-amino-3-methylbutyryl amine L-DBTA salt isolated
4. Hydrolysis Acidic hydrolysis of resolved amine salt to D-Valine Hydrochloric acid reflux, cation exchange chromatography, decolorization 50–90 °C drying Pure D-Valine obtained

This method can be adapted for the preparation of DL-Valine by omitting the resolution step or by combining both enantiomers after synthesis. For the 2-13C labeled variant, the starting aldehyde or nitrile intermediate must be isotopically labeled at the 2-position with 13C.

Detailed Reaction Conditions and Yields

  • Amidation step: Using sodium hydroxide in ethanol-water mixture with acetone or 2-butanone as catalyst solvent at low temperatures (0 to 5 °C) for 6–8 hours yields 63–75% of the free amine intermediate.
  • Resolution step: The free amine is reacted with L-DBTA in acetone-water (80–95% acetone) at reflux for 1 hour, then stirred at room temperature for 2 hours to form the diastereomeric salt, which is isolated by filtration and vacuum drying.
  • Hydrolysis step: The salt is refluxed in hydrochloric acid, followed by cation exchange and activated carbon treatment to yield D-Valine with high purity.

This method is scalable and has been demonstrated in both 500 mL and 1000 mL reaction scales with consistent yields and purity.

Biosynthetic Incorporation of 13C into Valine

An alternative and increasingly popular approach for preparing DL-Valine (2-13C) is through biosynthetic methods, particularly cell-free protein synthesis systems or microbial fermentation using 13C-labeled precursors.

Cell-Free Synthesis Using 13C-Labeled Precursors

Recent research (e.g., Mr. Copernicus 2023) highlights the use of selectively 13C-labeled metabolic precursors such as 3-13C-pyruvate, 2-ketobutyrate, or 2-ketoisovalerate to biosynthetically produce valine with selective 13C labeling at the methyl groups or the 2-position.

  • Key precursors: 2-13C-pyruvate or 2-13C-glucose can be fed into cell-free systems or microbial cultures.
  • Pathway: The biosynthetic pathway converts these precursors via acetolactate synthase and other enzymes into valine, incorporating the 13C label stereospecifically.
  • Advantages: High selectivity, stereochemical control, and incorporation of label at specific carbon atoms without complex chemical synthesis.
  • Applications: Producing proteins with site-specific 13C labeling for high-resolution NMR studies.

Labeling Patterns and Isotopic Enrichment

  • The biosynthetic routes allow for selective labeling of valine's methyl groups or the alpha carbon (2-position).
  • The isotopic pattern can be controlled by the choice of precursor and enzymatic pathway.
  • This method is cost-effective for producing labeled amino acids in larger quantities for research.

Comparative Summary of Preparation Methods

Aspect Chemical Synthesis Biosynthetic Incorporation
Starting Material 2-13C-labeled isobutyric aldehyde or nitrile 2-13C-labeled pyruvate, glucose, or ketoacids
Process Complexity Multi-step chemical reactions with resolution Enzymatic conversion in cell-free or microbial systems
Isotopic Specificity High, but requires labeled precursors High, with enzymatic stereospecificity
Yield Moderate to high (60–75%) Variable, depends on system efficiency
Scalability Industrial scale possible Suitable for lab-scale and industrial fermentation
Purity High after resolution and purification High, depends on downstream purification
Cost Higher due to chemical reagents and purification Potentially lower using biosynthesis

Research Findings and Analytical Data

  • The chemical synthesis method described in patent CN102070473B demonstrates yields of 63.1% to 75.5% for key intermediates and final D-Valine product with high enantiomeric purity after resolution and hydrolysis steps.
  • Biosynthetic methods using 13C-labeled pyruvate and glucose have been shown to produce valine with selective 13C incorporation at the 2-position and methyl groups, confirmed by NMR spectroscopy and mass spectrometry.
  • Isotopic labeling patterns significantly affect NMR spectral quality, with selective 13C labeling improving signal-to-noise ratios and reducing homonuclear 13C-13C dipolar couplings, as reported in solid-state NMR studies.

Q & A

Q. What are the key steps for synthesizing and purifying DL-Valine (2-¹³C) for isotopic labeling studies?

DL-Valine (2-¹³C) synthesis typically involves modifying valine’s carbon backbone using ¹³C-labeled precursors. Critical steps include:

  • Precursor selection : Use [1-¹³C] glucose or [2-¹³C] fructose as labeled substrates in enzymatic or catalytic reactions to introduce ¹³C at the C2 position .
  • Purification : Employ recrystallization or chromatography to isolate DL-Valine (2-¹³C) and verify isotopic purity via NMR or mass spectrometry .
  • Validation : Compare δ¹³C values against certified standards (e.g., Merck Gel or DL-Valine standards) using isotope ratio mass spectrometry (IRMS) to ensure >99% isotopic enrichment .

Q. How is DL-Valine (2-¹³C) applied in metabolic flux analysis (MFA)?

DL-Valine (2-¹³C) serves as a tracer to study amino acid metabolism in cell cultures or organisms. Methodological considerations include:

  • Tracer administration : Introduce the labeled compound into growth media at physiologically relevant concentrations .
  • Sampling : Collect intracellular metabolites at timed intervals to track ¹³C incorporation via LC-MS or GC-MS .
  • Data normalization : Use internal standards (e.g., unlabeled valine) to correct for instrument variability and calculate flux ratios .

Advanced Research Questions

Q. What experimental controls are critical when using DL-Valine (2-¹³C) to avoid isotopic dilution artifacts?

Isotopic dilution can skew flux measurements. Mitigation strategies include:

  • Background correction : Measure natural ¹³C abundance in unlabeled control samples .
  • Compartmentalization controls : Account for intracellular pools by fractionating cytosolic and mitochondrial metabolites .
  • Kinetic modeling : Use software like INCA or OpenFlux to model dilution effects and refine flux estimates .

Q. How can conflicting δ¹³C measurements in DL-Valine (2-¹³C) studies be resolved?

Discrepancies often arise from instrumental drift or contamination. Solutions involve:

  • Standardization : Run laboratory standards (e.g., DL-Valine with known δ¹³C = -10.57‰) after every 10–12 samples to calibrate IRMS data .
  • Replication : Perform triplicate measurements and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Contamination checks : Analyze solvent blanks (e.g., D2O or d6-DMSO) to rule out cross-contamination .

Q. What advanced techniques enhance the integration of DL-Valine (2-¹³C) data with multi-omics datasets?

To contextualize isotopic data within broader biological systems:

  • Multi-isotope tracing : Combine ¹³C-valine with ¹⁵N or ²H labels to study nitrogen/carbon coupling in proteomics .
  • Pathway mapping : Use tools like MetaboAnalyst or KEGG to overlay flux data with transcriptomic/proteomic pathways .
  • Machine learning : Apply algorithms to identify patterns in large-scale ¹³C-MFA datasets and predict regulatory nodes .

Methodological Challenges and Solutions

Q. How should researchers design experiments to address low signal-to-noise ratios in ¹³C-NMR studies of DL-Valine (2-¹³C)?

  • Signal enhancement : Use cryoprobes or dynamic nuclear polarization (DNP) to amplify ¹³C detection .
  • Spectral editing : Apply TOCSY or HSQC pulse sequences to resolve overlapping peaks in complex mixtures .
  • Quantitative analysis : Integrate peak areas with external reference compounds (e.g., sodium acetate) for normalization .

Q. What statistical frameworks are recommended for interpreting contradictory flux data from DL-Valine (2-¹³C) experiments?

  • Bayesian inference : Incorporate prior knowledge (e.g., enzyme kinetics) to refine flux distributions .
  • Sensitivity analysis : Test how parameter uncertainties (e.g., uptake rates) affect flux confidence intervals .
  • Meta-analysis : Compare results with published datasets to identify systemic biases or technical limitations .

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